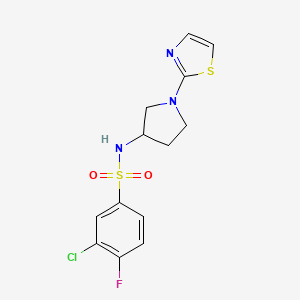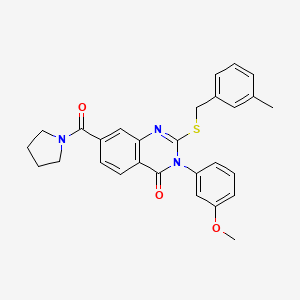![molecular formula C20H19FN2O4S B2568289 (Z)-methyl 4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 865163-04-8](/img/structure/B2568289.png)
(Z)-methyl 4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-methyl 4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a useful research compound. Its molecular formula is C20H19FN2O4S and its molecular weight is 402.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene fused to a thiazole ring. Benzothiazoles have been found to interact with a wide range of biological targets, including various enzymes and receptors, due to their versatile chemical structure .
Mode of Action
The presence of the fluorine atom and the ethoxyethyl group could influence how this compound interacts with its targets .
Biochemical Pathways
Benzothiazoles can be involved in a variety of biochemical pathways depending on their specific structures and targets. They have been studied for their potential roles in pathways related to cancer, neurodegenerative diseases, and microbial infections .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and effects in the body. The presence of the ethoxyethyl group in this compound could potentially influence its solubility and absorption .
Result of Action
The specific molecular and cellular effects of this compound would depend on its targets and mode of action. Benzothiazoles can have a wide range of effects, from inhibiting enzyme activity to modulating receptor signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the stability and efficacy of a compound. The compound’s fluorine atom and ethoxyethyl group could potentially influence its stability under different conditions .
Properties
IUPAC Name |
methyl 4-[[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-3-27-11-10-23-16-9-8-15(21)12-17(16)28-20(23)22-18(24)13-4-6-14(7-5-13)19(25)26-2/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCOPPUAGNHEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

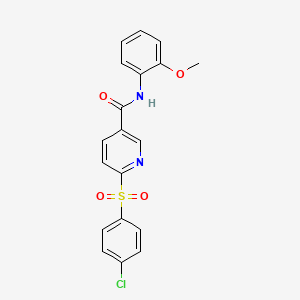
![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568210.png)
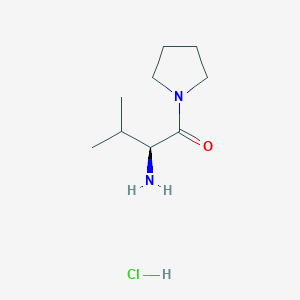
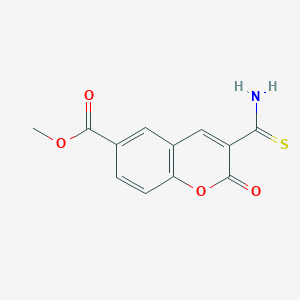
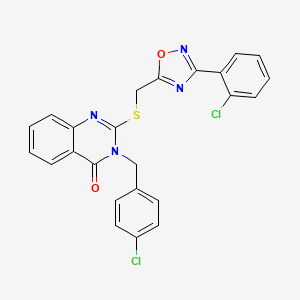
![5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2568218.png)
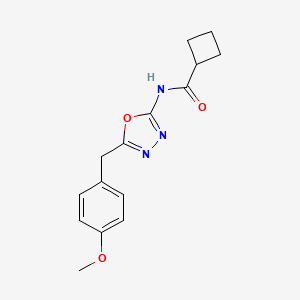
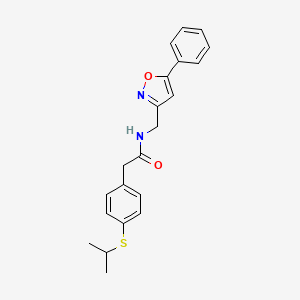

![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568223.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2568224.png)
